molecular formula C8H4BrClO B13366817 2-Bromo-5-chlorobenzofuran

2-Bromo-5-chlorobenzofuran

Cat. No.: B13366817
M. Wt: 231.47 g/mol
InChI Key: KNEONCZIJFCQRU-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method starts with 2-chlorobenzofuran, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction conditions are carefully controlled to achieve high selectivity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and purity. The raw materials used are typically cost-effective and readily available, making the industrial production economically viable .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorobenzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, which can be further functionalized for specific applications .

Scientific Research Applications

2-Bromo-5-chlorobenzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzofuran involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-5-chlorobenzotrifluoride

Comparison: Compared to these similar compounds, 2-Bromo-5-chlorobenzofuran has a unique benzofuran ring structure, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the benzofuran ring enhances its reactivity and potential for further functionalization, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-bromo-5-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEONCZIJFCQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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